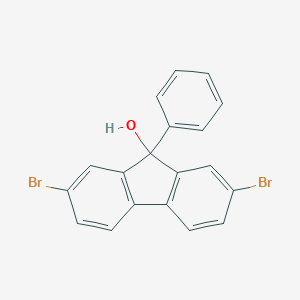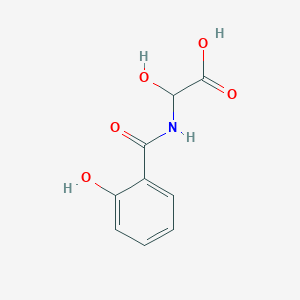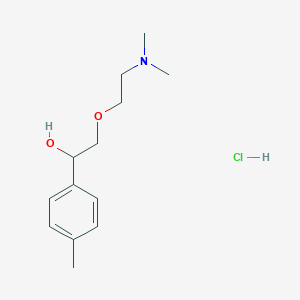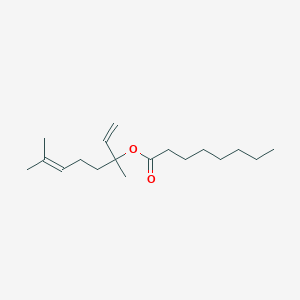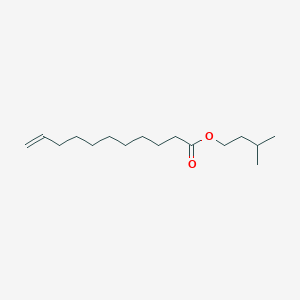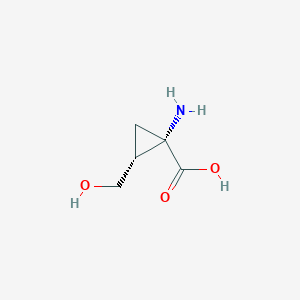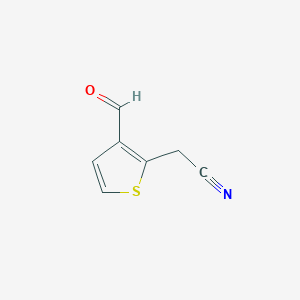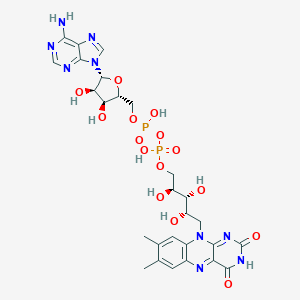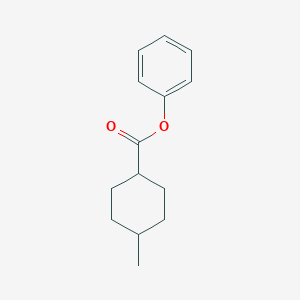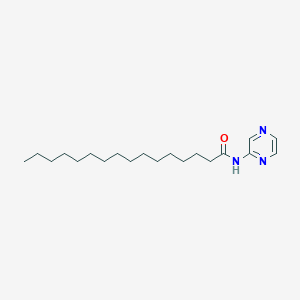
N-Palmitoylpyrazinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoylpyrazinamide is a pyrazine derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a subject of interest for researchers in both fields.
Mecanismo De Acción
The mechanism of action of N-Palmitoylpyrazinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are involved in the inflammatory response and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
N-Palmitoylpyrazinamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects, including the inhibition of cytokine production and the reduction of inflammatory cell infiltration. Additionally, it has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Palmitoylpyrazinamide in lab experiments is its relative ease of synthesis. Additionally, it has been shown to have low toxicity in vitro, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-Palmitoylpyrazinamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis. Additionally, further studies could investigate its potential as a chemotherapeutic agent for various types of cancer. Finally, research could focus on understanding its mechanism of action in order to optimize its therapeutic potential.
Métodos De Síntesis
N-Palmitoylpyrazinamide can be synthesized through a multi-step process that involves the reaction of pyrazine with palmitoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-Palmitoylpyrazinamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have anti-cancer properties, particularly in the inhibition of cancer cell growth and induction of apoptosis.
Propiedades
Número CAS |
135742-56-2 |
|---|---|
Nombre del producto |
N-Palmitoylpyrazinamide |
Fórmula molecular |
C21H35N3O2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
N-pyrazin-2-ylhexadecanamide |
InChI |
InChI=1S/C20H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-21-16-17-22-19/h16-18H,2-15H2,1H3,(H,22,23,24) |
Clave InChI |
QHWWABJKEDEMKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CN=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1 |
Sinónimos |
N-palmitoylpyrazinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




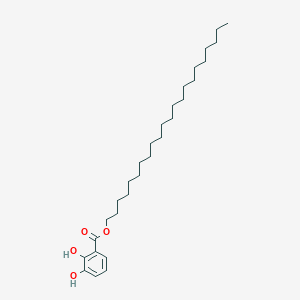
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
